molecular formula C9H5ClN2OS B3150097 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride CAS No. 683274-47-7

4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride

Cat. No. B3150097
CAS RN: 683274-47-7
M. Wt: 224.67 g/mol
InChI Key: XJSOHHRUTCSLKU-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It has been reported to possess various pharmacological activities .


Synthesis Analysis

A novel series of thiazoles carrying 1,3,4-thiadiazole core were designed and prepared via the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides . The structures of the newly synthesized compounds were confirmed based on elemental and spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .

Mechanism of Action

Target of Action

The primary targets of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride are the CYP450 enzymes (CYP2B4, CYP2E1) . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, making them key players in pharmacokinetics.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of drugs and other xenobiotics, given its interaction with CYP450 enzymes . The downstream effects of this interaction could include altered drug efficacy and potential drug-drug interactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, this compound is relatively expensive and may be difficult to obtain in large quantities.

Future Directions

Future research on 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride could focus on developing new syntheses methods for the compound, developing new applications for the compound, and studying the mechanism of action in more detail. Additionally, research could be conducted on the potential of this compound as a drug delivery system or as a potential therapeutic agent. Finally, research could be conducted on the potential of this compound to be used in the synthesis of new and novel compounds.

Scientific Research Applications

4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride has been used in a variety of scientific research applications, including the synthesis of thiadiazole-based drugs, the synthesis of polymers, and the synthesis of organic compounds. It has also been used in the study of organic reactions and in the study of enzyme-catalyzed reactions. Additionally, this compound has been used in the study of biological systems, including the study of protein-ligand interactions and the study of enzyme-substrate interactions.

properties

IUPAC Name

4-phenylthiadiazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-9(13)8-7(11-12-14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSOHHRUTCSLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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